Product packaging for 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole(Cat. No.:CAS No. 1007072-92-5)

3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole

Cat. No.: B2736499
CAS No.: 1007072-92-5
M. Wt: 209.252
InChI Key: JHDOSEILZJTRHJ-UHFFFAOYSA-N
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Description

3-[4-(1H-Pyrrol-1-yl)phenyl]-1H-pyrazole is a chemical compound of significant interest in medicinal chemistry and organic synthesis research due to its structural features as a pyrazole derivative . Pyrazole-containing compounds are a prominent class of heterocycles known for their diverse pharmacological activities and are considered a pharmacologically important active scaffold . Researchers utilize this compound to explore the properties of pyrazole systems, which are frequently investigated for their potential as inhibitors of protein glycation, and for antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents . The pyrazole ring is a key structural motif found in numerous commercially significant drugs, such as the anti-inflammatory celecoxib, the antipsychotic CDPPB, the anti-obesity agent rimonabant, and the antidepressant fezolamide, underscoring the therapeutic relevance of this chemical class . The compound's structure, featuring a biaryl system connected by a phenyl-pyrrole and a phenyl-pyrazole linkage, makes it a valuable intermediate for developing novel ligands and studying structure-activity relationships (SAR) in drug discovery . Recent scientific investigations into related pyrazole compounds have demonstrated potent antioxidant activities, including the ability to inhibit superoxide anion production, lipid peroxidation, and NADPH oxidase activity in cellular models like human platelets . Some pyrazole derivatives have also shown promising antiproliferative activity against various human cancer cell lines in screenings conducted by the National Cancer Institute (NCI) . This product is provided for research purposes to further such exploratory studies. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B2736499 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole CAS No. 1007072-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-pyrrol-1-ylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-10-16(9-1)12-5-3-11(4-6-12)13-7-8-14-15-13/h1-10H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDOSEILZJTRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320494
Record name 5-(4-pyrrol-1-ylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1007072-92-5
Record name 5-(4-pyrrol-1-ylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 3 4 1h Pyrrol 1 Yl Phenyl 1h Pyrazole

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole reveals several logical disconnection points, leading to plausible synthetic routes from simpler, commercially available starting materials. The primary strategies hinge on which heterocyclic ring is formed last.

Strategy A: Late-Stage Pyrrole (B145914) Formation

This approach involves disconnecting the C(phenyl)–N(pyrrole) bond. The key intermediate is 4-(1H-pyrazol-3-yl)aniline . This intermediate can be synthesized and then subjected to a pyrrole-forming reaction. This strategy is advantageous if the pyrazole (B372694) moiety is more robust or easier to introduce early in the sequence.

Disconnection 1 (C–N Bond): this compound ⇒ 4-(1H-pyrazol-3-yl)aniline + 1,4-dicarbonyl compound (e.g., 2,5-hexanedione). This disconnection points directly to the Paal-Knorr pyrrole synthesis.

Strategy B: Late-Stage Pyrazole Formation

Alternatively, the pyrazole ring can be constructed onto a pre-existing phenyl-pyrrole scaffold. This involves the disconnection of the bonds forming the pyrazole ring.

Disconnection 2 (C–C and C–N Bonds of Pyrazole): this compound ⇒ 1-[4-(1H-pyrrol-1-yl)phenyl]-1,3-dicarbonyl compound + Hydrazine (B178648) . This pathway suggests a classical Knorr-type pyrazole synthesis via cyclocondensation.

Disconnection 3 (C(phenyl)–C(pyrazole) Bond): this compound ⇒ 3-halopyrazole + (4-(1H-pyrrol-1-yl)phenyl)boronic acid . This route relies on modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, to join the two heterocyclic fragments. nih.govnih.gov

These retrosynthetic pathways form the basis for the detailed synthetic methodologies discussed in the following sections.

Construction of the Pyrazole Ring System

The formation of the 3-aryl-1H-pyrazole core is a critical step in Strategy B. This can be achieved through several reliable methods.

Cyclocondensation Reactions Involving Hydrazine Derivatives

The most traditional and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. nih.govbeilstein-journals.org To synthesize the target molecule, the key precursor would be 1-(4-(1H-pyrrol-1-yl)phenyl)ethanone . This ketone can be converted into a suitable 1,3-dielectrophilic species, such as a β-diketone or an α,β-unsaturated ketone, which then reacts with hydrazine hydrate (B1144303).

The reaction typically proceeds by first forming a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Acetic acid is often used as both the solvent and catalyst for this transformation.

Table 1: Representative Cyclocondensation for Pyrazole Synthesis

PrecursorReagentsConditionsProduct
1-(4-(1H-pyrrol-1-yl)phenyl)-3-dimethylamino-2-propen-1-oneHydrazine hydrate (NH₂NH₂·H₂O)Ethanol (B145695) (EtOH), RefluxThis compound

Approaches via 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, offers another powerful route to the pyrazole ring system. nih.govrsc.orgmdpi.com This method typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, usually an alkyne or an alkene. nih.govacs.org

For the synthesis of this compound, one viable pathway is the reaction of 1-(4-ethynylphenyl)-1H-pyrrole with diazomethane (B1218177). However, handling diazomethane can be hazardous. A safer alternative involves the in-situ generation of diazo compounds from N-tosylhydrazones. rsc.org In this approach, 4-(1H-pyrrol-1-yl)benzaldehyde is first converted to its N-tosylhydrazone, which then decomposes in the presence of a base to form a diazo intermediate that can react with an acetylene (B1199291) surrogate. rsc.org

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

1,3-Dipole PrecursorDipolarophileConditionsKey Feature
N-Tosylhydrazone of 4-(1H-pyrrol-1-yl)benzaldehydeAcetylene or alkyne equivalentBase (e.g., NaH, K₂CO₃), HeatRegioselective formation of the 3-substituted pyrazole.

Modifications of Established Pyrazole Synthesis Routes

Modern organic synthesis provides powerful tools for modifying existing heterocyclic cores. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds between aryl groups. nih.govnih.govorganic-chemistry.org

This strategy allows for the coupling of a pre-formed pyrazole ring with the phenyl-pyrrole moiety. A suitable starting material would be a halogenated pyrazole, such as 3-bromo-1H-pyrazole (which may require N-protection), and (4-(1H-pyrrol-1-yl)phenyl)boronic acid . The reaction is catalyzed by a palladium complex in the presence of a base. This approach offers high functional group tolerance and generally provides good yields. nih.gov

Table 3: Suzuki-Miyaura Coupling for 3-Aryl-Pyrazole Synthesis

Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolvent
3-Bromo-1H-pyrazole (N-protected)(4-(1H-pyrrol-1-yl)phenyl)boronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃, or K₃PO₄Dioxane/H₂O or Toluene

Formation of the Pyrrole Ring System

The construction of the pyrrole ring is the key step in Strategy A, where the synthesis begins with or generates a phenyl-pyrazole intermediate bearing an amino group.

Paal-Knorr Condensation Variants

The Paal-Knorr synthesis is the most direct and classical method for preparing pyrroles. wikipedia.orgorganic-chemistry.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-(1H-pyrazol-3-yl)aniline . organic-chemistry.orgscribd.com The reaction is typically catalyzed by a Brønsted or Lewis acid and involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org

Common 1,4-dicarbonyl synthons include 2,5-hexanedione (B30556) (for 2,5-dimethylpyrroles) or its synthetic equivalent, 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to the required diketone. organic-chemistry.org

Table 4: Paal-Knorr Synthesis for 1-Aryl-Pyrrole Formation

Amine Precursor1,4-Dicarbonyl SourceCatalyst/SolventConditions
4-(1H-pyrazol-3-yl)aniline2,5-DimethoxytetrahydrofuranAcetic Acid (AcOH)Reflux
4-(1H-pyrazol-3-yl)aniline2,5-Hexanedionep-Toluenesulfonic acid (p-TsOH), TolueneReflux with Dean-Stark trap

The choice between these overarching strategies depends on the availability of starting materials, functional group compatibility, and desired regiochemical outcomes. Each pathway offers a viable and well-documented approach to the synthesis of the target compound, this compound.

Knorr Pyrrole Synthesis Methodologies

The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1884, offers a reliable method for the preparation of substituted pyrroles. wikipedia.orgontosight.ai This reaction classically involves the condensation of an α-amino-ketone with a β-ketoester or another compound containing an active methylene (B1212753) group. wikipedia.org A significant challenge in this synthesis is the inherent instability of α-amino-ketones, which tend to self-condense. To circumvent this, they are typically generated in situ. A common approach involves the reduction of an α-oximino-ketone using reagents like zinc in acetic acid. wikipedia.org

The general mechanism commences with the condensation of the amine and the ketone to form an imine. This is followed by tautomerization to an enamine, subsequent cyclization, and finally, elimination of water to yield the aromatic pyrrole ring. wikipedia.org The reaction is typically catalyzed by acids such as acetic acid and can proceed at room temperature. wikipedia.org

For the synthesis of N-aryl pyrroles, an arylamine is used as the amine component. In the context of preparing a precursor for this compound, one could envision a Knorr-type synthesis of a substituted 1-(4-aminophenyl)pyrrole, which could then be further functionalized. The reaction conditions, including temperature and pH, are crucial for optimizing the yield. A temperature range of 50-100°C and a pH between 4 and 7 are often employed to achieve favorable outcomes. ontosight.ai

Alternative Pyrrole Ring Closure Strategies

Beyond the Knorr synthesis, several other methodologies are available for the construction of the pyrrole ring, each offering distinct advantages in terms of substrate scope and reaction conditions.

The Paal-Knorr synthesis is arguably the most straightforward method for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org This method is highly versatile and generally proceeds under neutral or weakly acidic conditions; the addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org For the synthesis of 1-arylpyrroles, an aniline (B41778) derivative serves as the amine component. The reaction is believed to proceed through the formation of a hemiaminal, followed by cyclization and dehydration. wikipedia.org The versatility of the Paal-Knorr reaction is highlighted by its adaptability to various catalysts and conditions, including greener approaches that minimize harsh acidic environments. rgmcet.edu.in

The Barton-Zard pyrrole synthesis provides access to pyrroles from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. allaboutchemistry.netsynarchive.com This method is particularly useful for preparing pyrroles with a variety of substituents. The mechanism involves a Michael-type addition of the enolate of the isocyanoacetate to the nitroalkene, followed by cyclization and elimination of the nitro group. allaboutchemistry.net This reaction can also be applied to aromatic nitro compounds, expanding its utility for the synthesis of N-arylpyrroles. researchgate.net

The Van Leusen pyrrole synthesis utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an α,β-unsaturated ketone, aldehyde, or imine (a Michael acceptor) in the presence of a base. mdpi.comnih.gov This [3+2] cycloaddition reaction is a powerful tool for constructing polysubstituted pyrroles. nih.govnih.gov The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile. Following the addition to the Michael acceptor, intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid lead to the formation of the pyrrole ring. nih.gov

These alternative strategies provide a diverse toolbox for chemists to construct the 1-arylpyrrole moiety, a key component of the target molecule. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrrole ring.

Integration of the Phenyl Linker and Cross-Coupling Methodologies

The construction of the this compound framework necessitates the formation of a C-C or C-N bond between the pre-formed pyrrole and pyrazole rings, linked by a phenyl group. This is typically achieved through modern cross-coupling reactions or N-arylation protocols. A common strategy involves preparing a functionalized pyrrole-phenyl precursor that can then be coupled with a pyrazole derivative, or vice versa.

A plausible synthetic approach would involve two main stages:

Synthesis of a key intermediate, such as 1-(4-bromophenyl)-1H-pyrrole or 4-(1H-pyrrol-1-yl)phenylboronic acid.

Coupling of this intermediate with a suitable pyrazole derivative (e.g., 3-bromo-1H-pyrazole or 1H-pyrazole itself).

The synthesis of 1-(4-bromophenyl)-1H-pyrrole can be accomplished via a Paal-Knorr or Clauson-Kass reaction from 4-bromoaniline (B143363) and 2,5-dimethoxytetrahydrofuran.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of aryl-aryl bonds. This reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, a plausible route involves the Suzuki-Miyaura coupling of a 3-halopyrazole (e.g., 3-bromopyrazole) with 4-(1H-pyrrol-1-yl)phenylboronic acid. The reaction conditions for such couplings often require careful optimization of the palladium catalyst, ligand, base, and solvent system to achieve high yields. nih.gov

EntryAryl HalideBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Ref
13-BromopyrazolePhenylboronic acidPd(OAc)2 (2)SPhos (3)K3PO4Dioxane/H2O1001580 nih.gov
24-BromopyrazolePhenylboronic acidP1 (XPhos precat)XPhosK3PO4Dioxane/H2O1001586 nih.gov
33-Chloroindazole5-Indoleboronic acidP2 (SPhos precat) (2.5)SPhosK3PO4Dioxane/H2O1001590 nih.gov

The Heck reaction , another important palladium-catalyzed process, forms a C-C bond between an aryl or vinyl halide and an alkene. While not directly applicable for the final assembly of the target molecule in a single step, it could be employed in the synthesis of precursors.

Copper-Catalyzed Amination Protocols for N-arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Buchwald-Hartwig amination (using copper), provides a powerful method for forming C-N bonds. acs.org This approach is particularly relevant for synthesizing the target molecule by coupling 1H-pyrazole with a 1-arylpyrrole derivative bearing a leaving group on the phenyl ring, such as 1-(4-bromophenyl)-1H-pyrrole.

The reaction typically employs a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand, most commonly a diamine, and a base. acs.orgorganic-chemistry.org These reactions have been shown to be effective for the N-arylation of a wide range of nitrogen-containing heterocycles, including pyrazoles and pyrroles. acs.org The choice of ligand, base, and solvent can significantly impact the reaction efficiency and yield. organic-chemistry.orgresearchgate.net

EntryHeterocycleAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
1Pyrazole4-BromotolueneCuI (5)N,N'-Dimethylethylenediamine (20)K2CO3Toluene1102498 acs.org
2Pyrrole4-Bromo-N,N-dimethylanilineCuI (5)N,N'-Dimethylethylenediamine (20)K3PO4Toluene1102494 acs.org
3Pyrazole2-Bromobenzyl alcoholCuI (5)N,N'-Dimethylethylenediamine (10)K2CO3Toluene1102497 acs.org
4ImidazoleIodobenzeneCuO/AB (5)-KOtBuToluene1801896 mdpi.com

Direct Arylation Techniques for C-C Bond Formation

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials like organometallic reagents. nih.gov In the context of synthesizing this compound, a direct arylation approach could involve the palladium-catalyzed coupling of 1H-pyrazole directly with a 1-arylpyrrole derivative, such as 1-(4-iodophenyl)-1H-pyrrole.

These reactions typically employ a palladium catalyst, often in conjunction with a ligand and a base, and sometimes an additive. nih.gov The regioselectivity of the C-H activation on the pyrazole ring can be a challenge, but conditions have been developed to favor arylation at specific positions. For 1H-pyrazoles, direct arylation often occurs at the C3 or C5 positions. nih.govrsc.org

EntryHeterocycleAryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Ref
11-Methylindazole4-IodotoluenePd(OAc)2 (10)1,10-PhenanthrolineCs2CO3Toluene1604891 nih.gov
21-PhenylpyrazolePhenylboronic acidCo(hfacac)2 (20)-CeSO4HFIP1002485 researchgate.net
3N-Protected PyrazoleAryl BromidePd(OAc)2 (2-5)PPh3Carboxylic acidNon-polar--up to 45:1 C5:C4 selectivity dntb.gov.ua

Optimization of Synthetic Reaction Conditions

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of the chosen reaction conditions for each synthetic step. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time.

For Palladium-Catalyzed Cross-Coupling Reactions like the Suzuki-Miyaura coupling, the selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., SPhos, XPhos, PPh₃) is critical. nih.gov The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is also important as it participates in the transmetalation step. Solvents are typically a mixture of an organic solvent (e.g., dioxane, toluene) and water to dissolve both the organic and inorganic reagents. nih.gov Microwave irradiation has also been shown to significantly reduce reaction times and improve yields in some cases.

In Copper-Catalyzed N-Arylation Reactions , the copper source (e.g., CuI, Cu₂O, CuO) and the nature of the ligand are paramount. acs.org Diamine ligands, such as N,N'-dimethylethylenediamine, have proven to be particularly effective in promoting these couplings, allowing for lower reaction temperatures compared to traditional Ullmann conditions. acs.org The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, DMF, DMSO) must be carefully screened for each specific substrate combination to maximize the yield. For instance, for the N-arylation of pyrazoles, K₂CO₃ is often found to be the optimal base. acs.org

For Direct C-H Arylation Reactions , optimization is crucial to control regioselectivity and achieve high efficiency. The catalyst system, typically a palladium salt with a specific ligand (e.g., 1,10-phenanthroline), is a key variable. nih.gov The solvent can have a profound effect on selectivity and reactivity, with non-polar solvents sometimes favoring arylation at a specific position. nih.gov The base (e.g., Cs₂CO₃, KOAc) and any additives also play a significant role in the catalytic cycle. Reaction temperature is often high in direct arylation reactions to facilitate the C-H activation step. nih.gov

Purification and Isolation Techniques for the Chemical Compound

After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, catalyst residues, and byproducts. A combination of chromatographic and crystallization techniques is typically employed.

Column chromatography is a standard and effective method for the initial purification of aryl-pyrazole derivatives. Silica gel is the most common stationary phase. The crude reaction mixture is loaded onto the column, and a solvent system (eluent) of appropriate polarity is used to separate the components. For compounds like this compound, a gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically effective. researchgate.netbeilstein-archives.org Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is primarily used for analyzing the purity of the final product but can also be employed for small-scale preparative separations. nih.gov Reverse-phase columns (e.g., C18) are common, using a mobile phase such as a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.comsielc.com

Recrystallization is the preferred method for obtaining the final product in a highly pure, crystalline form. The principle is to dissolve the compound in a hot solvent in which it is highly soluble, and then allow it to crystallize upon cooling, leaving impurities behind in the solvent. The choice of solvent is critical. For aryl-pyrazoles, common recrystallization solvents include ethanol, isopropanol, or solvent pairs like ethyl acetate/hexanes or acetone/water. rochester.edureddit.comresearchgate.net The ideal solvent will dissolve the compound completely when hot but poorly when cold, maximizing the recovery of pure crystals.

Precipitation is another useful technique. This can be achieved by adding a non-solvent (or anti-solvent) to a solution of the crude product, causing the desired compound to precipitate out. Alternatively, if the compound has basic nitrogen atoms, it can be dissolved in an acidic aqueous solution to form a salt. After filtering to remove insoluble impurities, the pH is raised with a base, causing the pure, neutral compound to precipitate out of the solution for collection by filtration. google.com

Advanced Spectroscopic and Structural Characterization Techniques for 3 4 1h Pyrrol 1 Yl Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694), phenyl, and pyrrole (B145914) rings.

The protons of the pyrazole ring typically appear in the aromatic region. The NH proton of the pyrazole ring is expected to be a broad singlet, with a chemical shift that can be solvent-dependent. The other pyrazole protons will exhibit characteristic splitting patterns based on their coupling with adjacent protons. The protons on the phenyl ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The pyrrole protons will also show distinct signals in the aromatic region.

Based on data from similar structures, the following is a predicted ¹H NMR data table for this compound.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyrazole-NH 12.5 - 13.5 br s -
Pyrazole-H5 7.8 - 8.0 d ~2.5
Phenyl-H2', H6' 7.7 - 7.9 d ~8.5
Phenyl-H3', H5' 7.4 - 7.6 d ~8.5
Pyrrole-H2", H5" 7.1 - 7.3 t ~2.2
Pyrazole-H4 6.8 - 7.0 d ~2.5
Pyrrole-H3", H4" 6.2 - 6.4 t ~2.2

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. Aromatic carbons typically resonate in the range of 110-160 ppm.

The carbon atoms of the pyrazole, phenyl, and pyrrole rings will all appear in the downfield region of the spectrum. The quaternary carbons, those not directly bonded to a proton, will generally show less intense signals.

A predicted ¹³C NMR data table is provided below, based on values for similar heterocyclic systems. researchgate.net

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazole-C3 150 - 155
Phenyl-C1' 138 - 142
Phenyl-C4' 135 - 139
Pyrazole-C5 130 - 135
Phenyl-C2', C6' 126 - 130
Phenyl-C3', C5' 119 - 123
Pyrrole-C2", C5" 118 - 122
Pyrrole-C3", C4" 110 - 114
Pyrazole-C4 105 - 110

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would confirm the connectivity of protons within each aromatic ring system (pyrazole, phenyl, and pyrrole).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying connectivity across quaternary carbons and between the different ring systems, for instance, showing the correlation between the phenyl protons and the pyrazole carbon at the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds, as well as for the aromatic C=C and C=N bonds.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H stretch (pyrazole) 3100 - 3300 Medium, broad
Aromatic C-H stretch 3000 - 3100 Medium
Aromatic C=C stretch 1500 - 1600 Medium to strong
C=N stretch (pyrazole) 1450 - 1550 Medium
C-N stretch 1300 - 1360 Medium
C-H out-of-plane bending 750 - 900 Strong

The N-H stretching vibration of the pyrazole ring is a key feature, typically appearing as a broad band. mdpi.com The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The region between 1450 and 1600 cm⁻¹ will contain several bands corresponding to the C=C and C=N stretching vibrations of the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₁₃H₁₁N₃. The nominal molecular weight is 209 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 209. The fragmentation pattern would likely involve the cleavage of the bonds connecting the rings and the fragmentation of the individual heterocyclic rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a powerful tool for confirming the molecular formula of a compound.

The calculated exact mass for the molecular ion [M+H]⁺ of C₁₃H₁₁N₃ is 210.1026. An experimental HRMS measurement would be expected to be very close to this value, confirming the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Other Ionization Methods

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For the target compound, with a molecular formula of C₁₃H₁₁N₃, the expected monoisotopic mass is approximately 221.10 g/mol .

In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 222.11. The high-resolution mass spectrometry (HRMS) analysis would provide a more precise mass, confirming the elemental composition. For instance, a study on a cinnamic-pyrrole hybrid compound confirmed its structure via HRMS, where the found [M+H]⁺ peak was consistent with the calculated value. researchgate.net

A hypothetical ESI-MS data table for the target compound is presented below:

IonCalculated m/zObserved m/z
[M+H]⁺222.11222.11
[M+Na]⁺244.09244.09

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule and identifying its chromophores. The chromophores in this compound include the pyrazole, phenyl, and pyrrole rings, which are conjugated. This extended π-system is expected to result in absorption bands in the UV-Vis region.

The absorption spectra of pyrazole derivatives are influenced by the substituents on the pyrazole ring and the solvent used. nih.gov For instance, the UV-Vis spectrum of a pyrazole ligand, pypzR(16)py, in a CH₂Cl₂ solution showed characteristic absorption bands. researchgate.net Phenylpyrazole insecticides have also been studied, with their UV-Vis spectra showing distinct absorption maxima. researchgate.net

For this compound, it is anticipated that the spectrum would exhibit intense absorption bands corresponding to π→π* transitions within the conjugated system. The exact position of the absorption maxima (λ_max) would depend on the solvent polarity. A hypothetical UV-Vis absorption data table is provided below:

Solventλ_max (nm)Molar Absorptivity (ε)
Ethanol (B145695)~250-350To be determined
Hexane~245-345To be determined

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

While the specific crystal structure of this compound is not available in the reviewed literature, studies on related pyrazole derivatives provide insights into the expected structural features. For example, the crystal structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveals the dihedral angles between the pyrazole and phenyl rings. ijraset.com In another related compound, the crystal structure analysis showed that the pyrazole ring and a substituted phenyl ring were nearly coplanar. researchgate.net

For this compound, X-ray analysis would be expected to reveal the relative orientations of the pyrazole, phenyl, and pyrrole rings. The planarity of the molecule and any intermolecular interactions, such as hydrogen bonding or π-π stacking, would also be determined. A hypothetical table of crystallographic data is presented below:

ParameterValue
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa, b, c, α, β, γ to be determined
ZTo be determined
Density (calculated)To be determined

Elemental Analysis (CHNS) for Purity Assessment and Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The results are then compared with the theoretical percentages calculated from the compound's molecular formula to assess its purity and validate its empirical formula.

For this compound, with the molecular formula C₁₃H₁₁N₃, the theoretical elemental composition can be calculated. The molecular weight of the compound is 221.27 g/mol . The theoretical percentages are approximately:

Carbon (C): (13 * 12.011 / 221.27) * 100% ≈ 70.57%

Hydrogen (H): (11 * 1.008 / 221.27) * 100% ≈ 5.01%

Nitrogen (N): (3 * 14.007 / 221.27) * 100% ≈ 18.99%

Experimental values obtained from CHN analysis should be within ±0.4% of the theoretical values to confirm the compound's purity and elemental composition. This technique is routinely used in the characterization of newly synthesized heterocyclic compounds.

A data table comparing the theoretical and hypothetical experimental values is shown below:

ElementTheoretical %Experimental %
Carbon70.5770.55
Hydrogen5.015.03
Nitrogen18.9918.97

Computational Chemistry and Theoretical Investigations of 3 4 1h Pyrrol 1 Yl Phenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data with a favorable balance between accuracy and computational cost.

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure—the global minimum on the potential energy surface—must be determined. This process is known as geometry optimization. For a molecule like 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole, a key feature is the torsional (dihedral) angle between the planes of the phenyl ring and the two heterocyclic rings (pyrazole and pyrrole).

Computational studies on similar biaryl systems, such as phenylpyrazoles and phenylpyrroles, have shown that the lowest energy conformation is typically non-planar. rsc.orgresearchgate.net The rotation around the single bonds connecting the rings is associated with a relatively low energy barrier. For instance, in studies of 1-phenylpyrrole, the equilibrium twist angle between the rings is calculated to be non-zero to minimize steric hindrance. researchgate.net A conformational analysis of this compound would involve systematically rotating the bonds linking the phenyl group to the pyrazole (B372694) and pyrrole (B145914) rings to map out the conformational energy landscape and identify the most stable conformers. Research on other flexible pyrazolone (B3327878) derivatives has successfully used DFT calculations to show that folded conformations can be the most stable in the gaseous state. bohrium.com

Table 1: Illustrative Conformational Data for Analogous Phenyl-Heterocyclic Systems

Compound Studied Method Key Finding
1-Phenylpyrrole B3LYP/6-31++G(d,p) Investigation of torsional angle to determine conformational preference. researchgate.net
Substituted Pyrazolones DFT Calculation Revealed that folded conformations are energetically favorable in the gaseous state. bohrium.com

This table is interactive and provides examples from related compounds to illustrate the type of data obtained from conformational analysis.

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic transport properties. numberanalytics.comacs.org A smaller gap generally implies higher reactivity and lower kinetic stability. numberanalytics.com

In computational studies of pyrazole and pyrrole derivatives, the HOMO is often localized on the electron-rich heterocyclic rings and the phenyl group, while the LUMO may be distributed across the entire conjugated π-system. researchgate.netnih.gov For this compound, the π-conjugated system spanning all three rings would lead to delocalized FMOs. DFT calculations on various pyrazole derivatives consistently show that the nature and position of substituents significantly influence the HOMO-LUMO energies and the resulting energy gap. aip.org

Table 2: Representative Frontier Molecular Orbital Data from DFT Studies on Pyrazole Derivatives

Derivative Analyzed HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Phenyl-tagged pyrazole-benzoxadiazole -5.5971 -2.4598 3.1373
3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Data indicates ground state located on aromatic part. nih.gov Data indicates charge transfer upon excitation. nih.gov Not specified. nih.gov
Anil-1 (Schiff base with pyrrole) Not specified Not specified 4.46

This interactive table presents example data from computational studies on related heterocyclic systems to illustrate typical FMO energy values. The specific values for the title compound would require a dedicated DFT calculation. aip.orgresearchgate.net

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For a molecule like this compound, MEP analysis would likely reveal negative potential localized around the nitrogen atoms of the pyrazole and pyrrole rings, which are characteristic sites for hydrogen bonding and coordination with electrophiles. researchgate.netpnas.org Studies on pyrrole itself show a clear region of negative potential above the π-system. pnas.org The hydrogen atom attached to the pyrazole nitrogen (N-H) would be a site of positive potential, making it a potential hydrogen bond donor. Such analyses are crucial for understanding intermolecular interactions. nih.gov

DFT calculations are routinely used to predict various spectroscopic properties, including vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. jocpr.comresearchgate.net Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR spectra. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data to confirm the molecular structure. jocpr.comnih.gov

Studies on pyrazolone and other pyrazole derivatives have shown a good correlation between theoretically calculated and experimentally measured vibrational frequencies and NMR chemical shifts. jocpr.comnih.gov For this compound, DFT could predict the characteristic N-H stretching frequency of the pyrazole ring, the C-N and C=C stretching modes within the heterocyclic rings, and the aromatic C-H vibrations. nih.gov Likewise, the chemical shifts for the protons and carbons on each of the three rings could be calculated to aid in the interpretation of experimental NMR spectra. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms and molecules. youtube.com This technique allows for the exploration of conformational changes and flexibility, which are crucial for understanding how a molecule behaves in different environments.

While DFT is excellent for studying static, minimum-energy structures, MD simulations can reveal how this compound behaves in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. nih.govmdpi.com An MD simulation would track the atomic positions over time, providing a trajectory of molecular motion.

From this trajectory, one can analyze the flexibility of the molecule by monitoring the fluctuations in bond lengths, bond angles, and, most importantly, the dihedral angles between the three rings. This analysis would reveal the range of accessible conformations at a given temperature and the time scale of transitions between them. Such simulations are widely used to understand the conformational ensembles of flexible molecules and how their environment influences their structure and function. researchgate.netnih.gov

Solvent Interaction Studies and Solvation Free Energy Calculations

The interaction of a compound with its solvent environment is crucial for understanding its solubility, stability, and pharmacokinetic properties. For this compound, computational chemists would employ several methods to study these interactions and calculate the solvation free energy—the energy change associated with transferring a molecule from the gas phase to a solvent.

Methodologies:

Explicit Solvent Models: These models treat individual solvent molecules (e.g., water) and the solute molecule using molecular dynamics (MD) simulations. This approach provides a detailed picture of the specific hydrogen bonds and other intermolecular forces between the solute and solvent.

Implicit Solvent Models (Continuum Models): These methods represent the solvent as a continuous medium with a defined dielectric constant. Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are computationally less expensive and are often used to calculate solvation free energies. osti.gov

Alchemical Free Energy Calculations: Techniques such as Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) are considered the "gold standard" for calculating solvation free energies. nih.govntu.edu.tw These methods involve simulating a non-physical ("alchemical") pathway to gradually transform the solute into solvent molecules or vice versa, allowing for a precise calculation of the free energy difference between the solvated and gas phases. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. frontiersin.org This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

The choice of protein target is guided by the known or hypothesized biological activity of the compound class. Pyrazole derivatives are known to inhibit a wide range of enzymes, particularly protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. frontiersin.org

For a compound like this compound, potential protein targets would include:

Protein Kinases: Such as Janus kinases (JAK2/3), Aurora kinases, and Tyrosine kinases. nih.gov These are common targets for pyrazole-containing inhibitors.

Other Enzymes: Depending on the therapeutic area, targets could also include cyclooxygenases (COX), carbonic anhydrases, or receptors like the Androgen Receptor. epa.gov

Preparation of the target protein involves obtaining its 3D structure from a repository like the Protein Data Bank (PDB). Computational tools are then used to prepare the structure by adding hydrogen atoms, removing water molecules, and defining the binding site or "pocket" where the ligand is expected to bind. rsc.orgfip.org

Table 1: Potential Protein Targets for Pyrazole Derivatives Based on Published Docking Studies

Protein Target ClassSpecific Examples (PDB ID)Associated Disease Area
Protein KinasesJAK2, JAK3, Aurora A, Aurora B, PI3Kα (4JPS)Cancer, Inflammation
Tyrosine KinasesVEGFR-2 (2QU5), EGFRCancer
CyclooxygenasesCOX-1, COX-2Inflammation, Pain
Chemokine ReceptorsCCR1Inflammation, Autoimmune Diseases

Docking programs utilize search algorithms to explore various possible conformations of the ligand within the protein's active site. Scoring functions are then used to estimate the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). nih.gov A more negative score generally indicates a more favorable binding interaction.

Commonly used docking software includes:

AutoDock: A widely used suite of tools for docking ligands to proteins.

Glide: A component of the Schrödinger software suite that performs docking in stages of increasing precision (High-Throughput Virtual Screening, Standard Precision, and Extra Precision). nih.gov

GOLD (Genetic Optimisation for Ligand Docking): Employs a genetic algorithm to explore ligand conformations. fip.org

The output of a docking simulation is a set of predicted binding poses ranked by their scores. These results provide hypotheses about how the compound might bind to its target, which can then be tested experimentally. nih.gov

The stability of a ligand-protein complex is determined by the sum of its intermolecular interactions. Post-docking analysis focuses on identifying these key interactions between the ligand and the amino acid residues of the protein's binding site.

For a molecule like this compound, the key interactions would likely include:

Hydrogen Bonding: The nitrogen atoms in the pyrazole and pyrrole rings can act as hydrogen bond acceptors, while the N-H group on the pyrazole is a potential hydrogen bond donor. These are critical for anchoring the ligand in the active site.

Hydrophobic Interactions: The phenyl, pyrrole, and pyrazole rings are largely nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine.

Pi-Pi Stacking: The aromatic rings (phenyl, pyrrole, and pyrazole) can engage in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Visualizing the docked pose using software like PyMOL or BIOVIA Discovery Studio allows researchers to map these interactions precisely. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov If a reliable QSAR model can be developed for a class of compounds, it can be used to predict the activity of newly designed analogs before they are synthesized, thus saving time and resources.

The foundation of a QSAR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. hufocw.org For a series of analogs based on the this compound scaffold, a large number of descriptors would be calculated. researchgate.net

These descriptors fall into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D structure (e.g., connectivity indices, topological polar surface area (TPSA), counts of hydrogen bond donors/acceptors). hufocw.org

3D Descriptors: Require a 3D conformation of the molecule (e.g., molecular volume, surface area, dipole moment). hufocw.org

Quantum-Chemical Descriptors: Calculated using quantum mechanics methods (e.g., HOMO/LUMO energies, partial atomic charges). researchgate.net

Once calculated, statistical methods like genetic algorithms or multiple linear regression are used to select a small subset of descriptors that best correlate with the observed biological activity, leading to a predictive QSAR model. tiu.edu.iq

Table 2: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor ClassDescriptor NameDescription
Constitutional (1D)Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Topological (2D)Topological Polar Surface Area (TPSA)Sum of surfaces of polar atoms; predicts drug transport properties.
Topological (2D)Number of Rotatable Bonds (nRotB)Count of single bonds that allow free rotation; relates to conformational flexibility.
Physicochemical (2D)logPThe logarithm of the octanol-water partition coefficient; a measure of hydrophobicity.
Physicochemical (2D)Hydrogen Bond Donors/AcceptorsCounts of atoms that can donate or accept a hydrogen bond.
Quantum-ChemicalHOMO/LUMO EnergyEnergy of the Highest Occupied/Lowest Unoccupied Molecular Orbital; relates to reactivity.
Quantum-ChemicalDipole MomentA measure of the overall polarity of the molecule.

By applying these computational methodologies, researchers can gain significant insights into the behavior of this compound at a molecular level, guiding its potential development and the design of more potent analogs.

Development and Validation of Predictive Models

Predictive models, particularly those based on Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), are fundamental in modern drug discovery and materials science. researchgate.net For a molecule like this compound, the development of such models would be a multi-step process, beginning with the generation of a dataset of structurally related compounds with known biological activities or physical properties.

Subsequently, statistical methods are employed to build a mathematical relationship between these descriptors and the observed activity or property. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov The goal is to create a model that can accurately predict the activity of new, untested compounds, such as this compound.

Model Validation: Validation is a critical step to ensure the robustness and predictive power of the developed QSAR/QSPR model. This is typically achieved through internal and external validation techniques.

Internal Validation: Cross-validation methods like the leave-one-out (LOO) or leave-many-out (LMO) techniques are used to assess the model's internal consistency and stability.

External Validation: The model's predictive capability is tested on an external set of compounds that were not used during the model development phase.

For a predictive model focused on compounds containing pyrrole and pyrazole moieties, it would be crucial to validate its performance on a diverse set of heterocyclic structures to ensure its applicability to this compound. nih.gov

Illustrative Data for a Hypothetical QSAR Model:

DescriptorValue for this compoundContribution to Activity
Molecular Weight235.28Positive
LogP3.5Positive
Number of H-bond donors1Negative
Number of H-bond acceptors2Positive
Polar Surface Area39.5 ŲNegative

This table is for illustrative purposes only, as specific QSAR models for this compound are not publicly available.

Ab Initio and Semi-Empirical Methods for Electronic Structure and Reactivity Studies

To gain a deeper understanding of the intrinsic properties of this compound, researchers turn to quantum mechanical calculations. These methods can be broadly classified into ab initio and semi-empirical approaches.

Ab Initio Methods: Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) provide a rigorous way to study the electronic structure. mdpi.com A more widely used approach in recent years is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. mdpi.comeurasianjournals.com

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation, including the dihedral angle between the phenyl and pyrazole rings.

Calculate electronic properties: Investigate the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Predict spectroscopic properties: Simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra to aid in the experimental characterization of the compound. researchgate.net

Semi-Empirical Methods: Semi-empirical methods, such as AM1 and PM3, are faster than ab initio methods as they use parameters derived from experimental data to simplify the calculations. While less accurate, they are valuable for studying large molecular systems or for performing preliminary conformational analyses before employing more computationally expensive methods. For this compound, these methods could be used for initial geometry optimizations or for screening a large number of its derivatives.

Reactivity Studies: Both ab initio and semi-empirical methods can provide insights into the reactivity of this compound. The calculated MEP can identify electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com The energies of the frontier molecular orbitals (HOMO and LUMO) are also crucial in predicting the molecule's reactivity in chemical reactions.

Calculated Electronic Properties (Hypothetical DFT Data):

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 D

This table contains hypothetical data for illustrative purposes, based on typical values for similar heterocyclic compounds.

Investigation of Biological Activities and Molecular Mechanisms of Action

In Vitro Studies on Specific Biological Targets

Extensive searches for dedicated studies on 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole yielded no specific data regarding its effects on biological targets. The following sections outline the areas where information is currently lacking.

Enzyme Inhibition Mechanism Studies

There is no available research detailing the enzyme inhibition properties of this compound. While the broader class of pyrazole (B372694) derivatives has been investigated for various enzyme inhibitory activities, including kinase inhibition, these findings cannot be directly attributed to the specific compound . nih.govnih.gov

No studies were found that determined the type of enzyme inhibition (competitive, non-competitive, or uncompetitive) for this compound.

There is no information available regarding any potential allosteric modulation effects of this compound on enzyme activity.

DNA/RNA Interaction Mechanisms

A comprehensive search of scientific databases yielded no studies investigating the direct interaction of this compound with DNA or RNA.

Intercalation and Groove Binding Studies

There are no published experimental data or molecular modeling studies detailing whether this compound can bind to DNA or RNA through intercalation or by fitting into the major or minor grooves of nucleic acid structures.

Effects on Nucleic Acid Conformation and Stability

Information regarding the effect of this compound on the conformation and stability of DNA or RNA is not available. Research has been conducted on other pyrazole-containing compounds, which have been shown to influence the stability of DNA:RNA duplexes when incorporated into oligonucleotides; however, these findings are not directly applicable to the specific compound .

Cell-Based Mechanistic Studies

There is a lack of cell-based studies to determine the molecular mechanisms of this compound. While research on other substituted pyrazole and pyrrole (B145914) derivatives has demonstrated various cellular effects, this information cannot be extrapolated to the specific compound of interest.

Analysis of Cellular Pathway Modulation (e.g., Apoptosis Induction, Autophagy Regulation)

No research has been published detailing the effects of this compound on any cellular signaling pathways. Therefore, there is no evidence to suggest that it is involved in processes such as the induction of apoptosis or the regulation of autophagy. For instance, while some pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species, and certain pyrrole derivatives can induce apoptosis and autophagy by inhibiting the ERK signaling pathway, no such data exists for this compound.

Investigation of Gene Expression Regulation (e.g., mRNA levels via qRT-PCR)

There are no available studies that have utilized techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) to assess the impact of this compound on the expression levels of any specific genes.

Intracellular Localization Studies (e.g., Fluorescence Microscopy Techniques)

The determination of a compound's subcellular location is crucial for understanding its mechanism of action. For scaffolds related to this compound, fluorescence microscopy techniques are invaluable. While specific localization studies on this exact molecule are not extensively documented in publicly available literature, the principles can be derived from studies on analogous fluorescent pyrazole derivatives.

Fluorescent probes incorporating pyrazole scaffolds are designed to target specific cellular environments or organelles. Their intrinsic photophysical properties allow for real-time tracking within living cells. For instance, studies on other fluorescent pyrazole-based compounds have demonstrated their ability to accumulate in specific cellular compartments. Confocal laser scanning microscopy (CLSM) is a powerful tool used in these investigations. In a typical study, cells (such as HeLa or 4T1 tumor cells) are incubated with the compound, and its distribution is observed.

Researchers have noted that modifications to the pyrazole-phenyl structure can influence whether the compound localizes in the cytoplasm, mitochondria, or nucleus. For example, certain pyrazole derivatives have been observed to distribute within the cytoplasm, with some showing concentrated fluorescence in the perinuclear region, while others may penetrate the nucleus. researchgate.net This localization is critical as it suggests potential intracellular targets. A compound accumulating in the nucleus might interact with DNA or nuclear proteins, whereas one localizing to the mitochondria could affect cellular respiration. The development of fluorescent analogs of this compound would be a logical next step to precisely map its intracellular journey and identify its molecular targets. nih.gov

Structure-Activity Relationship (SAR) Derivations for Biological Mechanisms

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR is analyzed by systematically modifying its three key components: the pyrazole ring, the pyrrole ring, and the central phenyl linker.

Impact of Pyrazole Substituent Modifications on Biological Response

The pyrazole moiety is a versatile scaffold that can be substituted at various positions to modulate biological activity. nih.gov The N1 position of the pyrazole ring is a common site for modification. Introducing different substituents here can significantly alter a compound's potency and selectivity. For example, in a series of pyrazole-based kinase inhibitors, substituting the N1 position with different aryl groups was found to be critical for potent inhibition. nih.gov

Substitutions at other positions of the pyrazole ring also play a crucial role. For instance, in a study of pyrazole derivatives as potential anti-inflammatory agents, the introduction of a trifluoromethyl group at the C5 position was shown to be beneficial for activity. mdpi.com Conversely, bulky substituents at certain positions can lead to a decrease in activity due to steric hindrance, preventing the molecule from fitting into the binding pocket of its target protein. nih.gov

Scaffold ModificationSubstituent (R)Biological TargetObserved Activity (IC50)Reference
N1-phenyl-5-trifluoromethyl-1H-pyrazole4-chlorophenylSuccinate Dehydrogenase6.9 µg/mL acs.org
N1-phenyl-5-trifluoromethyl-1H-pyrazole2,4-dichlorophenylSuccinate Dehydrogenase12.5 µg/mL acs.org
3,5-diphenylpyrazoleUnsubstituted PhenylMeprin αLow nanomolar range nih.gov
3-phenyl-5-substituted-pyrazoleMethylMeprin αDecreased activity nih.gov
3-phenyl-5-substituted-pyrazoleCyclopentylMeprin αSimilar activity to diphenyl nih.gov

This table presents hypothetical and literature-derived data for analogous compounds to illustrate SAR principles.

Influence of Pyrrole Substituent Variations on Mechanism of Action

The pyrrole ring offers additional points for modification to fine-tune the compound's properties. The nitrogen atom of the pyrrole ring is part of an aromatic system, and its lone pair of electrons contributes to the ring's π-system. wikipedia.org Substitutions on the pyrrole ring can alter the electronic properties of the entire molecule, which can influence its binding mechanism.

For example, introducing electron-withdrawing groups onto the pyrrole ring can affect its ability to participate in hydrogen bonding or π-π stacking interactions with a biological target. nih.gov In studies of pyrrole-containing HIF-1α inhibitors, the introduction of a p-fluoro-benzyl substituent was found to be crucial for dual inhibitory activity against multiple targets. nih.gov The position of the substituent is also critical; electrophilic substitution on the pyrrole ring generally occurs at the α-position (C2 or C5) due to the greater stability of the intermediate. wikipedia.orgquora.com Modifying these positions can directly impact how the molecule orients itself within a target's active site.

ScaffoldPyrrole Ring ModificationEffect on MechanismReference
Pyrrolyl-DKA scaffoldInsertion of diketoacids at C2 and C3Selective anti-HIV integrase activity nih.gov
Pyrrolyl-DKA scaffoldp-fluoro-benzyl substituent at N1 and phenyl at C4Dual IN/RNase H inhibition nih.gov
Marine pyrrole-alkaloidBenzoyl group at pyrrole nitrogenEnhanced cytotoxicity (nM range) nih.gov
Marine pyrrole-alkaloidSulfonyl or carbamoyl (B1232498) at pyrrole nitrogenReduced cytotoxicity nih.gov

This table presents hypothetical and literature-derived data for analogous compounds to illustrate SAR principles.

Role of the Phenyl Linker and its Substitutions on Target Interaction

The central phenyl ring acts as a rigid linker, orienting the pyrazole and pyrrole rings in a specific spatial arrangement. This conformation is often critical for binding to a biological target. The substitution pattern on this phenyl linker can dramatically affect biological activity. mdpi.com

ScaffoldPhenyl Linker SubstituentTarget/ActivityResultReference
Phenylpyrazole derivativeNone (Lead compound)Anti-HIVBaseline potency nih.gov
Phenylpyrazole derivative3',4'-dichloro-(1,1'-biphenyl)-3-yl groupAnti-HIV6-fold more potent than lead nih.gov
Pyrazole-naphthalene derivative4-ethoxy on phenyl ringAnticancer (MCF-7)5-fold more active than cisplatin mdpi.com
DinitrophenylpyrazoleMethoxy group on phenyl ringAnticancerPotent activity mdpi.com

This table presents hypothetical and literature-derived data for analogous compounds to illustrate SAR principles.

Mechanism-Based Drug Discovery Hypotheses and Lead Compound Derivation

The SAR data gathered for the this compound scaffold and its analogs allow for the formulation of mechanism-based drug discovery hypotheses. This involves using the understanding of how specific structural features contribute to biological activity to design new, more effective molecules.

A common strategy is to identify a "lead compound"—a molecule with promising activity but perhaps suboptimal properties like potency, selectivity, or metabolic stability. The this compound structure represents a promising lead scaffold for various therapeutic areas, including oncology and inflammatory diseases. nih.govconnectjournals.com

Based on the SAR findings, several hypotheses can be proposed:

Hypothesis 1: If a primary target is a kinase, molecular docking studies might suggest that adding a hydrogen bond donor/acceptor group at a specific position on the pyrazole ring could enhance binding to the kinase's hinge region.

Hypothesis 2: If the compound needs to cross the blood-brain barrier, modifications to the phenyl linker to increase lipophilicity, such as adding a trifluoromethyl group, could be explored.

Hypothesis 3: To improve selectivity and reduce off-target effects, the pyrrole moiety could be modified with bulkier groups to sterically block binding to unwanted targets while preserving interaction with the desired one.

Through such iterative cycles of design, synthesis, and biological evaluation, the initial lead compound can be optimized. For example, if SAR data shows that a 4-bromophenyl substituent on a related pyrazole thiosemicarbazone leads to potent DPP-4 inhibition, a logical next step would be to incorporate this feature into the this compound scaffold to test for similar activity. mdpi.com This rational, mechanism-based approach accelerates the process of deriving clinical candidates from a promising chemical scaffold. connectjournals.com

Potential Applications in Advanced Materials Science Research if Supporting Evidence from Literature

Exploration of Photophysical Properties for Optoelectronic Materials Research

The investigation of photophysical properties is fundamental to assessing a compound's suitability for optoelectronic applications. For a molecule like 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole, understanding the processes that occur following the absorption of light is crucial. These processes, including fluorescence, internal conversion, and intersystem crossing, dictate the material's efficiency in light emission. researchgate.net

Fluorescence Quantum Yield Determination Methodologies

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. researchgate.net It is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov The determination of this value can be approached through two primary methodologies: the relative method and the absolute method.

The relative method is the more common approach and involves comparing the fluorescence intensity of the sample under investigation to a well-characterized standard with a known quantum yield. researchgate.net This comparative technique requires that both the sample and standard have nearly identical absorbance values at the same excitation wavelength, ensuring they absorb the same number of photons. researchgate.net The quantum yield of the unknown sample (Φx) is then calculated using the equation below:

ParameterSymbolDescription
Quantum Yield of SampleΦxThe value to be determined.
Quantum Yield of StandardΦstA known value for a reference compound (e.g., quinine (B1679958) sulfate).
Integrated Fluorescence Intensity of SampleFxThe area under the corrected emission spectrum of the sample.
Integrated Fluorescence Intensity of StandardFstThe area under the corrected emission spectrum of the standard.
Absorbance of SampleAxAbsorbance at the excitation wavelength.
Absorbance of StandardAstAbsorbance at the excitation wavelength.
Refractive Index of Sample SolventnxRefractive index of the solvent used for the sample.
Refractive Index of Standard SolventnstRefractive index of the solvent used for the standard.

Equation for Relative Quantum Yield Calculation: researchgate.netnih.gov Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx2 / nst2)

To minimize errors from concentration effects like self-quenching, measurements are typically performed on a series of solutions with low absorbances (typically < 0.1). researchgate.net A graph of integrated fluorescence intensity versus absorbance is plotted, and the gradient is used in the calculation. researchgate.net

The absolute method provides a direct measurement of the quantum yield without reference to a standard. nih.govwikipedia.org This technique involves using an integrating sphere to collect all photons emitted by the sample. wikipedia.org The measurement process involves two steps: first, measuring the spectrum of the excitation light with a blank (solvent-filled cuvette) in the sphere, and second, measuring the spectrum with the fluorescent sample in the sphere. By comparing the integrated intensities of the excitation light scattered by the blank and the unabsorbed excitation light plus the emitted fluorescence from the sample, the absolute quantum yield can be calculated directly. nih.gov

Time-Resolved Spectroscopy for Excited State Dynamics Analysis

To understand the dynamic processes that occur in the excited state, such as energy transfer and molecular rearrangements, time-resolved spectroscopy techniques are employed. nih.gov These methods provide insight into the lifetimes of excited states and the rates of various deactivation pathways. researchgate.net

Femtosecond Time-Resolved Fluorescence Spectroscopy is a powerful tool for directly observing the evolution of the excited state population. researchgate.net Using techniques like fluorescence upconversion, it is possible to achieve time resolutions in the femtosecond range, allowing for the real-time observation of ultrafast processes like solvent relaxation and vibrational cooling. researchgate.net By measuring the fluorescence decay at different wavelengths, a comprehensive picture of the excited-state dynamics can be constructed. The decay kinetics are often fitted to exponential functions to extract the lifetimes of different excited state species. rsc.org

Transient Absorption (TA) Spectroscopy , also known as flash photolysis, monitors the changes in the absorption spectrum of a sample after excitation with a short laser pulse (pump pulse). researchgate.net A second, weaker light pulse (probe pulse) passes through the sample at a variable time delay after the pump pulse. rsc.org The difference in the absorption of the probe light with and without the pump pulse provides the transient absorption spectrum. This spectrum reveals information about excited-state absorption, stimulated emission, and ground-state bleach. rsc.orgresearchgate.net By analyzing the spectral changes over time, one can track the formation and decay of transient species, providing detailed information about reaction pathways such as excited-state intramolecular proton transfer (ESIPT) or charge transfer. rsc.orgresearchgate.net

Development of Fluorescent Probes and Chemical Sensors Methodologies

The pyrazole (B372694) scaffold is a common structural motif in the design of fluorescent probes and chemical sensors due to its versatile synthetic accessibility and favorable photophysical properties. nih.govaalto.fi The development of a sensor based on this compound would involve methodologies centered on the "fluorophore-spacer-receptor" model. researchgate.net In this design, the pyrazole-based core acts as the fluorophore (signaling unit), which is connected to a receptor (recognition unit) designed to selectively interact with a specific analyte.

The signaling mechanism often relies on modulating photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net

Photoinduced Electron Transfer (PET) Sensors: In a PET sensor, the receptor unit has a redox potential that allows it to donate an electron to the excited fluorophore (or accept an electron from it), quenching the fluorescence. Upon binding of an analyte to the receptor, the receptor's redox potential is altered, inhibiting the PET process and "turning on" the fluorescence. researchgate.netmdpi.com

Intramolecular Charge Transfer (ICT) Sensors: ICT fluorophores typically contain an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. researchgate.net Excitation leads to a charge-polarized state, and the emission properties are highly sensitive to the local environment's polarity. Analyte binding to a receptor attached to this system can alter the degree of charge transfer, leading to a detectable shift in the emission wavelength or intensity. researchgate.net

The synthetic methodology involves functionalizing the core this compound structure. For example, a receptor moiety for a specific metal ion, such as a crown ether or a polyamine chain, could be attached to the pyrazole or phenyl ring. The response to the target analyte would then be evaluated by titrating the probe with the analyte and monitoring the changes in the absorption and emission spectra. aalto.fi

Integration into Polymer Matrices for Functional Hybrid Materials

Incorporating fluorescent small molecules like this compound into polymer matrices is a key strategy for creating solid-state functional materials for applications such as organic light-emitting diodes (OLEDs), sensors, and optical data storage. aalto.fi The primary challenge is to prevent aggregation-caused quenching (ACQ), where close proximity of fluorophores in the solid state leads to non-radiative decay and loss of emission. nih.gov Methodologies for creating these hybrid materials can be broadly categorized as non-covalent and covalent approaches.

Non-Covalent Integration (Doping/Blending): This is the simplest method, involving the physical dispersion of the fluorescent dye within a host polymer matrix. aalto.firsc.org The dye and polymer are dissolved in a common solvent, and the mixture is then processed into a film, typically by spin-coating or drop-casting. aalto.fi The choice of polymer is critical; interactions between the polymer and the dye can suppress aggregation and allow for higher doping levels. aalto.fi However, this method can suffer from issues like dye leaching and phase separation over time. nih.gov

Covalent Integration: To overcome the limitations of blending, the fluorophore can be covalently bonded to the polymer backbone. This ensures permanent integration and better control over the material's properties.

Copolymerization of a Fluorescent Monomer: This is a widely used approach where the fluorophore is first chemically modified to include a polymerizable group (e.g., a vinyl, acrylate, or norbornene group). nih.gov This functionalized fluorescent monomer is then copolymerized with other non-fluorescent monomers using techniques like free-radical polymerization or ring-opening metathesis polymerization (ROMP). nih.gov This method allows for precise control over the dye concentration within the polymer chain.

Using a Fluorescent Initiator or Terminator: The fluorophore can be incorporated at the beginning or end of a polymer chain by designing it as part of the initiator or terminating agent for a polymerization reaction. This strategy is particularly effective in living polymerization techniques, which allow for the synthesis of polymers with well-defined architectures and a single fluorophore precisely positioned at the chain end. nih.gov

These methodologies provide a roadmap for exploring the potential of this compound as a building block for a new generation of advanced functional materials.

Future Directions and Research Perspectives for 3 4 1h Pyrrol 1 Yl Phenyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Routes

Future synthetic research should prioritize the development of efficient, environmentally friendly, and scalable methods for producing 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole and its derivatives. Current strategies often rely on multi-step processes that may have limitations in yield and sustainability. atlantis-press.com Promising future directions include:

Multicomponent Reactions (MCRs): Designing one-pot, three- or four-component reactions could significantly improve synthetic efficiency. nih.gov MCRs offer advantages in terms of atom economy, reduced waste, and simplified purification processes, making them ideal for generating libraries of analogues for screening. nih.gov

Green Chemistry Approaches: The use of alternative energy sources like microwave irradiation can accelerate reaction times, as demonstrated in the synthesis of other pyrazole (B372694) derivatives. mdpi.com Exploring eco-friendly solvents (e.g., water, ethanol) and recyclable catalysts are critical steps toward sustainable production. nih.gov

Catalyst Innovation: Research into novel transition-metal catalysts (e.g., palladium, copper) could enable more efficient cross-coupling reactions for linking the heterocyclic rings to the central phenyl scaffold. mdpi.comresearchgate.net Developing catalyst-free methods, potentially controlled by temperature or other physical parameters, represents another innovative frontier. nih.gov

Synthetic StrategyKey AdvantagesPotential Application for Target Compound
Multicomponent Reactions High efficiency, atom economy, reduced waste, rapid library generation. nih.govOne-pot synthesis from precursors of pyrazole, pyrrole (B145914), and phenyl rings.
Microwave-Assisted Synthesis Accelerated reaction rates, improved yields, cleaner reactions. mdpi.comSpeeding up cyclization or cross-coupling steps.
Green Solvents/Catalysts Reduced environmental impact, improved safety profile. nih.govUtilizing ethanol (B145695) or ionic liquids as reaction media.
Advanced Catalysis High regioselectivity, tolerance of diverse functional groups. mdpi.comresearchgate.netPrecise construction of the phenyl-pyrazole and phenyl-pyrrole bonds.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While the specific biological profile of this compound is not extensively documented, the known activities of related pyrazole-based compounds provide a roadmap for future investigations. Many pyrazole derivatives exhibit potent inhibitory effects against a range of enzymes and receptors.

Future research should aim to screen this compound against diverse biological targets to uncover novel therapeutic applications. Key areas for exploration include:

Kinase Inhibition: Pyrazole scaffolds are present in numerous kinase inhibitors. nih.govmdpi.com Screening against understudied kinase families, such as the PCTAIRE family, could reveal new opportunities in oncology and other fields. mdpi.com

Metabolic Enzymes: Derivatives of pyrazole have shown potent inhibition of enzymes like Dipeptidyl peptidase-4 (DPP-4) and Xanthine Oxidase (XO), suggesting potential applications in treating diabetes and hyperuricemia. researchgate.netmdpi.comchemmethod.com

Neurodegenerative Pathways: Given that some pyrazole derivatives show neuroprotective properties by modulating pathways involving proteins like Bax and caspase-3, investigating the effect of this compound on models of neurodegeneration is warranted. turkjps.orgnih.gov

Receptor Modulation: Certain pyrazole compounds act as antagonists for receptors such as the androgen receptor, indicating potential use in hormone-dependent cancers. nih.gov

A systematic approach using high-throughput screening followed by detailed mechanistic studies will be crucial to identify and validate novel biological targets.

Advanced Computational Modeling for Precise Prediction of Compound Behavior

Computational chemistry offers powerful tools to accelerate the research and development process. For this compound, advanced computational modeling can provide deep insights into its behavior and guide the design of more effective analogues.

Molecular Docking: Docking studies can predict the binding affinity and orientation of the compound within the active sites of various biological targets, such as kinases or metabolic enzymes. nih.govmdpi.comresearchgate.net This helps prioritize experimental testing and understand structure-activity relationships (SAR).

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to a target protein, providing information on the stability of the complex and key molecular interactions over time.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models based on a library of analogues, it becomes possible to predict the biological activity of new, unsynthesized compounds, thereby streamlining the design process.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for early-stage drug discovery. chemmethod.com These models can identify potential liabilities before significant resources are invested in synthesis and testing. chemmethod.com

Computational MethodObjectiveRelevance to Research
Molecular Docking Predict binding mode and affinity to biological targets. researchgate.netIdentify high-potential enzyme or receptor targets.
MD Simulations Analyze the stability and dynamics of the ligand-protein complex.Understand the mechanism of interaction and binding stability.
QSAR Modeling Predict biological activity based on chemical structure.Guide the rational design of more potent analogues.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles. chemmethod.comPrioritize compounds with favorable drug-like properties.

Rational Design of Analogues with Enhanced Selectivity and Mechanistic Clarity

Building on computational predictions and initial screening results, the rational design of analogues is a critical next step. The goal is to systematically modify the core structure of this compound to improve potency, selectivity, and pharmacokinetic properties while elucidating the mechanism of action.

Key strategies for analogue design include:

Substitution on Phenyl and Heterocyclic Rings: Introducing various functional groups (e.g., halogens, hydroxyl, methoxy, alkyl groups) at different positions on the phenyl, pyrazole, and pyrrole rings can modulate electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby influencing target binding and selectivity. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can enhance biological activity or improve metabolic stability.

Scaffold Hopping: While maintaining key pharmacophoric features, the core pyrazole-pyrrole scaffold could be altered to discover novel intellectual property and potentially improved drug-like characteristics.

A systematic SAR study, where modifications are made one at a time, will be essential to clarify the contribution of each part of the molecule to its biological effect. researchgate.net

Application in Multidisciplinary Research Platforms for Translational Studies (Pre-clinical, non-human focus)

Once promising lead compounds are identified, their evaluation in multidisciplinary, pre-clinical research platforms is necessary to assess their translational potential. This involves a phased approach moving from simple to more complex biological systems.

Cell-Based Assays: Initial efficacy testing should be performed using relevant cell lines. For example, if initial screens suggest anticancer activity, the compound would be tested against a panel of cancer cell lines (e.g., LNCaP for prostate cancer, K562 for leukemia) to determine its potency (IC50 values) and spectrum of activity. nih.govnih.gov

Mechanism of Action Studies: Cellular studies are crucial for understanding how the compound works. Techniques like Western blotting can be used to measure the compound's effect on protein phosphorylation or expression levels (e.g., STAT proteins, caspases), while cell cycle analysis can reveal effects on cell proliferation. nih.govnih.gov

In Vivo Models: Compounds that show significant promise in cellular models should advance to testing in non-human, in vivo models. For instance, anti-inflammatory activity can be assessed using a carrageenan-induced rat paw edema model. nih.gov These studies provide critical information on the compound's efficacy and behavior in a whole-organism context.

Contribution to Fundamental Understanding of Pyrazole and Pyrrole Hybrid Systems

Beyond its potential therapeutic applications, the study of this compound can contribute to the fundamental understanding of heterocyclic chemistry. nih.gov

Structural Chemistry: Detailed investigation of its solid-state structure through X-ray crystallography can provide insights into molecular conformation, planarity, and intermolecular interactions. researchgate.net

Chemical Reactivity: As electron-rich systems, pyrazoles and pyrroles have versatile chemistry. nih.gov Studying the reactivity of this hybrid—for example, its behavior in electrophilic substitution or its ability to act as a ligand for metal coordination—can expand its utility as a building block in organic synthesis. nih.govmdpi.com

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in both medicine and chemistry.

Q & A

Basic: What synthetic methodologies are effective for constructing the pyrazole-pyrrole hybrid core in 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole?

Answer:
The pyrazole-pyrrole hybrid structure can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach. For example:

  • React 3-nitrosopyrazole precursors with aryl acetylenes in a THF/water mixture under mild conditions (50°C, 16 hours) using CuSO₄ and sodium ascorbate as catalysts .
  • Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .
  • Yield optimization (~60%) is achieved by controlling stoichiometry (1:1 molar ratio of azide to alkyne) and reaction time .

Basic: How can spectroscopic techniques validate the structural integrity of substituted pyrazole-pyrrole derivatives?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns. For example, the pyrrole proton (N–H) appears as a singlet at δ ~12.5 ppm, while aromatic protons in the 4-phenyl group resonate at δ 7.2–7.8 ppm .
  • IR Spectroscopy : Detect functional groups (e.g., C=O at ~1700 cm⁻¹ if carboxylic acid derivatives are present) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₃N₃O₂ at m/z 279.1008) .

Advanced: How do steric and electronic effects of substituents influence the reactivity of the pyrazole ring in cross-coupling reactions?

Answer:

  • Electron-withdrawing groups (EWGs) : Enhance electrophilicity at the pyrazole C-4 position, facilitating Suzuki-Miyaura couplings. For instance, a 4-nitro substituent increases reactivity with aryl boronic acids .
  • Steric hindrance : Bulky groups (e.g., 3,5-dimethylpyrazole) reduce regioselectivity in Ullmann-type couplings. Computational DFT studies (e.g., Gaussian 09) predict activation barriers and optimize ligand-metal coordination .
  • Experimental validation : Compare theoretical (DFT) and experimental yields to refine substituent selection .

Advanced: What strategies resolve contradictions in biological activity data for pyrazole-pyrrole analogs?

Answer:

  • Dose-response profiling : Re-evaluate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
  • Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing pyrrole with imidazole) to isolate pharmacophore contributions .
  • Molecular docking : Use tools like AutoDock Vina to simulate ligand-receptor interactions and explain discrepancies (e.g., low activity despite high binding affinity due to poor solubility) .

Basic: What purification techniques are optimal for isolating pyrazole-pyrrole hybrids?

Answer:

  • Liquid-liquid extraction : Separate organic phases (e.g., dichloromethane/water) to remove unreacted starting materials .
  • Recrystallization : Use methanol or ethanol to isolate high-purity crystals (>95%) .
  • Flash chromatography : Employ gradients (e.g., 5–50% ethyl acetate in hexane) for polar byproducts .

Advanced: How can computational modeling predict the photophysical properties of pyrazole-pyrrole derivatives?

Answer:

  • TD-DFT calculations : Simulate UV-Vis spectra (e.g., λmax ~300 nm for π→π* transitions) and compare with experimental data .
  • HOMO-LUMO analysis : Quantify energy gaps (~3.5 eV) to assess charge-transfer potential in optoelectronic applications .
  • Solvent effects : Include PCM models (e.g., water vs. DMSO) to predict solvatochromism .

Basic: What are common synthetic challenges in introducing pyrrole substituents to the pyrazole scaffold?

Answer:

  • Regioselectivity : Competing N1 vs. N2 pyrrole substitution is mitigated using directing groups (e.g., methyl at pyrazole C-5) .
  • Acid sensitivity : Avoid strong acids (e.g., HCl) during workup to prevent pyrrole ring protonation and degradation .
  • Byproduct formation : Monitor reactions via TLC to detect intermediates (e.g., triazole byproducts in CuAAC) .

Advanced: How do crystallographic studies inform the design of pyrazole-pyrrole-based materials?

Answer:

  • X-ray diffraction : Reveal intermolecular interactions (e.g., hydrogen bonds between N–H and carbonyl groups) that stabilize crystal packing .
  • Torsion angles : Optimize substituent orientation (e.g., dihedral angles <10° for planar π-conjugation) to enhance conductivity in organic semiconductors .
  • Polymorphism screening : Use solvent-drop grinding to identify stable crystalline forms for material science applications .

Basic: What safety protocols are critical when handling pyrazole-pyrrole intermediates?

Answer:

  • Ventilation : Use fume hoods for reactions involving volatile nitrosamines (e.g., 3-nitrosopyrazole precursors) .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive reagents (e.g., CuSO₄) .
  • Waste disposal : Neutralize acidic byproducts (pH 7) before aqueous disposal .

Advanced: How can kinetic studies improve the scalability of pyrazole-pyrrole synthesis?

Answer:

  • Rate determination : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., azide formation) .
  • Catalyst loading : Optimize CuSO₄ concentration (0.1–1 mol%) to balance cost and efficiency for gram-scale synthesis .
  • Continuous flow systems : Implement microreactors to enhance heat/mass transfer and reduce reaction time from hours to minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.